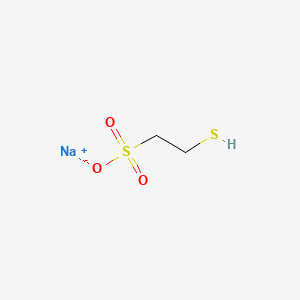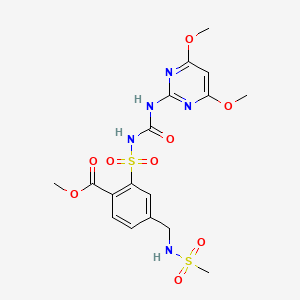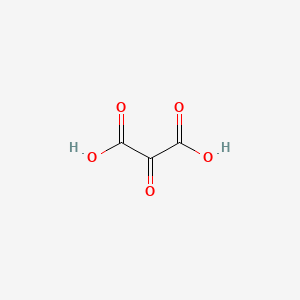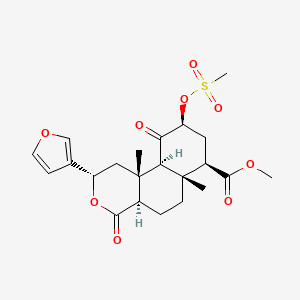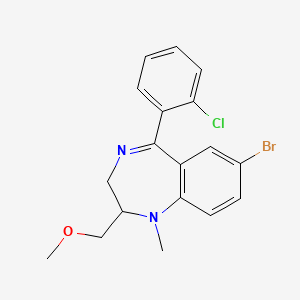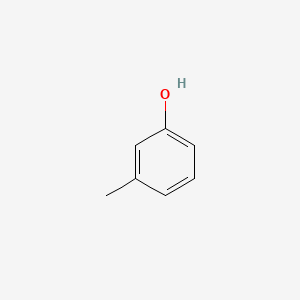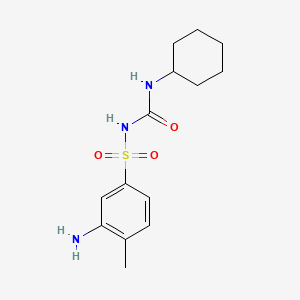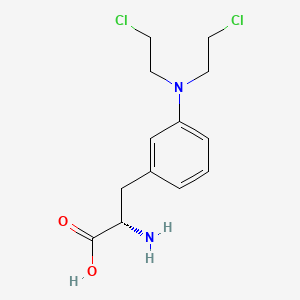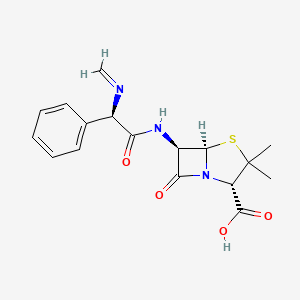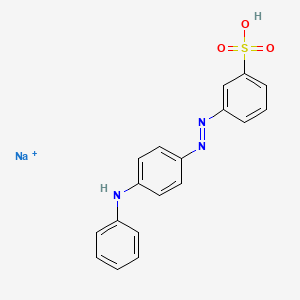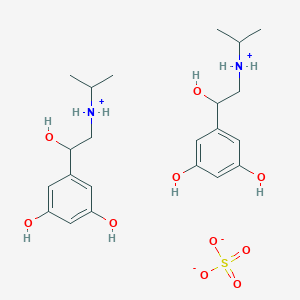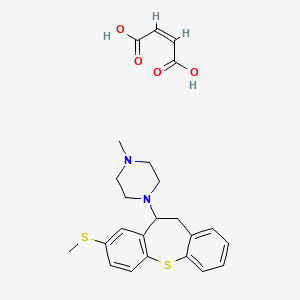
Methiothepinmaleat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Methiothepinmaleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung in Studien zu Serotoninrezeptorantagonisten verwendet.
Industrie: Wird bei der Entwicklung neuer Psychopharmaka und als Werkzeug in der pharmakologischen Forschung eingesetzt.
5. Wirkmechanismus
This compound wirkt als kompetitiver Antagonist an Serotoninrezeptoren, insbesondere an 5-HT2A- und 5-HT2C-Rezeptoren . Durch Blockierung der Bindung von Serotonin verhindert es die nachgeschaltete Signalübertragung und moduliert die Neurotransmitteraktivität. Dieser Mechanismus ist für seine antipsychotischen Wirkungen und seine Fähigkeit, Stimmung und Verhalten zu beeinflussen, verantwortlich .
Ähnliche Verbindungen:
- Clorotepin
- Perathiepin
- Octoclothepin
Vergleich: this compound ist einzigartig in seiner hohen Affinität sowohl für 5-HT2- als auch für 5-HT1-Rezeptoren, was es zu einem potenten Antagonisten mit breitem Wirkungsspektrum macht . Im Vergleich zu ähnlichen Verbindungen wie Clorotepin und Perathiepin hat this compound eine unterschiedliche chemische Struktur, die zu seinem einzigartigen pharmakologischen Profil beiträgt .
Wirkmechanismus
Target of Action
Methiothepin Maleate, also known as Metitepine Maleate , is a potent antagonist of various serotonin (5-HT) receptors. It shows moderate affinity for 5-HT5 and high affinity for 5-HT6 and 5-HT7 . It also acts as an antagonist at 5-HT1 and 5-HT2 . These receptors are primarily involved in the regulation of mood, anxiety, sleep, and various other neurological and biological processes .
Mode of Action
Methiothepin Maleate acts as a non-selective antagonist of serotonin, dopamine, and adrenergic receptors . This results in the inhibition of the normal function of these receptors, altering the neurotransmission processes .
Biochemical Pathways
By acting as an antagonist to these receptors, Methiothepin Maleate can potentially influence these pathways and their downstream effects .
Pharmacokinetics
As a potent 5-ht2 and active 5-ht1 antagonist, it is reasonable to assume that it follows the general pharmacokinetic properties of similar compounds .
Result of Action
Methiothepin Maleate has been shown to have antipsychotic properties . In addition, it has been reported to increase the cytotoxicity of certain chemotherapy drugs in resistant melanoma cells, leading to cell death . It has also been observed to prevent the migration of resistant melanoma cells more efficiently than certain treatments alone .
Biochemische Analyse
Biochemical Properties
Methiothepin Maleate interacts with several enzymes, proteins, and other biomolecules. It shows moderate affinity for 5-HT5 and high affinity for 5-HT6 and 5-HT7 . It also acts as an antagonist at 5-HT1 and 5-HT2 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Methiothepin Maleate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to enhance the cytotoxicity of certain drugs in melanoma cells, leading to cell death .
Molecular Mechanism
Methiothepin Maleate exerts its effects at the molecular level through various mechanisms. It binds to serotonin receptors, acting as a non-selective antagonist . This binding interaction can lead to enzyme inhibition or activation and changes in gene expression.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Methiothepinmaleat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Weg beinhaltet die Umwandlung von 4-Bromthioanisol zum Grignard-Reagenz, das dann mit Schwefel behandelt wird, um 4-(Methylthio)thiophenol zu ergeben. Dieser Zwischenprodukt wird durch eine Reihe von Reaktionen, einschließlich Reduktion, Halogenierung und Cyclisierung, weiterverarbeitet, um das Schlüsselzwischenprodukt 8-(Methylthio)dibenzo[b,f]thiepin-10(11H)-on zu bilden . Der letzte Schritt beinhaltet die Alkylierung dieses Zwischenprodukts mit 1-Methylpiperazin, gefolgt von der Bildung des Maleatsalzes .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt typischerweise ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, wie Temperatur und Druck, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methiothepinmaleat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Halogenierungs- und Alkylierungsreaktionen sind üblich bei der Synthese von this compound.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Thionylchlorid für die Halogenierung und 1-Methylpiperazin für die Alkylierung.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Zwischenprodukte wie 4-(Methylthio)thiophenol, 8-(Methylthio)dibenzo[b,f]thiepin-10(11H)-on und das Endprodukt this compound .
Vergleich Mit ähnlichen Verbindungen
- Clorotepine
- Perathiepin
- Octoclothepin
Comparison: Methiothepin maleate is unique in its high affinity for both 5-HT2 and 5-HT1 receptors, making it a potent antagonist with broad-spectrum activity . Compared to similar compounds like clorotepine and perathiepin, methiothepin maleate has a distinct chemical structure that contributes to its unique pharmacological profile .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBEHWZGDSFHR-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042630 | |
| Record name | Methiothepin maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19728-88-2, 20229-30-5 | |
| Record name | Methiothepin maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19728-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metitepine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METITEPINE MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methiothepin maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METITEPINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVP2XBC3GA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


